molecular formula C15H9FN2O3 B15063417 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

Cat. No.: B15063417
M. Wt: 284.24 g/mol
InChI Key: ZZGBBJNNYPCZPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL typically involves multi-step organic reactions. One common method includes the nitration of 2-(4-Fluorophenyl)quinoline followed by hydroxylation. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step often involves the use of a strong base such as sodium hydroxide in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-nitroquinolin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)-6-nitroquinolin-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-6-methylquinolin-4-OL
  • 2-(4-Fluorophenyl)-6-chloroquinolin-4-OL
  • 2-(4-Fluorophenyl)-6-bromoquinolin-4-OL

Uniqueness

2-(4-Fluorophenyl)-6-nitroquinolin-4-OL stands out due to its nitro group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of electronic materials and as a precursor for further functionalization .

Properties

Molecular Formula

C15H9FN2O3

Molecular Weight

284.24 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-nitro-1H-quinolin-4-one

InChI

InChI=1S/C15H9FN2O3/c16-10-3-1-9(2-4-10)14-8-15(19)12-7-11(18(20)21)5-6-13(12)17-14/h1-8H,(H,17,19)

InChI Key

ZZGBBJNNYPCZPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-])F

Origin of Product

United States

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